molecular formula C8H10Cl2N2O B3345671 4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- CAS No. 108288-02-4

4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-

Cat. No. B3345671
Key on ui cas rn: 108288-02-4
M. Wt: 221.08 g/mol
InChI Key: JCUPTUDLHBGJHJ-UHFFFAOYSA-N
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Patent
US04791110

Procedure details

Ten ml. of water and 0.33 ml. of sulfuric acid were heated to 80°, and to it were added 0.75 g. of 3,6-dichloropyridazine and 2.55 g. of 3-hydroxy-2,2-dimethylpropanaldehyde. Then a solution of 5.7 g. of ammonium persulfate in 15 ml. of water was added dropwise over 10 minutes. The temperature of the mixture reached 100° during the addition. The mixture was stirred for one hour, and then 0.51 g. of the aldehyde and 1.1 g. of ammonium persulfate were added, and the mixture was stirred one hour more at 90°. It was then cooled and extracted twice with 30 ml. portions of dichloromethane. The organic layers were combined, washed with 30 ml. of water and then with 30 ml. of saturated aqueous sodium bicarbonate, and dried with sodium sulfate. The solvent was removed under vacuum to obtain 1.38 g. of oil, which was chromatographed on 100 g. of silica gel, eluting with one liter of 3:7 ethyl acetate:hexane and then with 2:3 ethyl acetate:hexane. The product-containing fractions were combined and evaporated under vacuum to obtain 0.43 g. of the desired product in crude form, about 80% pure by nuclear magnetic resonance analysis. The spectrum, taken in CDCl3 on a 90 mmHz instrument, showed the following characteristic features: δ7.59 (s, 1H); 4.02 (broad s, 3H); 1.46 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[N:8]=[N:9][C:10]([Cl:13])=[CH:11][CH:12]=1.[OH:14][CH2:15][C:16](C)([CH3:19])[CH:17]=O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[Cl:6][C:7]1[N:8]=[N:9][C:10]([Cl:13])=[CH:11][C:12]=1[C:16]([CH2:15][OH:14])([CH3:19])[CH3:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C=O)(C)C
Step Four
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Five
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to it were added 0.75 g
ADDITION
Type
ADDITION
Details
The temperature of the mixture reached 100° during the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred one hour more at 90°
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 30 ml
WASH
Type
WASH
Details
washed with 30 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of saturated aqueous sodium bicarbonate, and dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 1.38 g
CUSTOM
Type
CUSTOM
Details
of oil, which was chromatographed on 100 g
WASH
Type
WASH
Details
of silica gel, eluting with one liter of 3:7 ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 0.43 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1C(C)(C)CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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